molecular formula C3H7N3O4S B3021727 2-Aminoimidazole sulfate CAS No. 36946-29-9

2-Aminoimidazole sulfate

Cat. No. B3021727
CAS RN: 36946-29-9
M. Wt: 181.17 g/mol
InChI Key: LEUJVEZIEALICS-UHFFFAOYSA-N
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Description

2-Aminoimidazole sulfate is a chemical compound with the molecular formula C6H12N6O4S . It is used in the synthesis of chlorohydrin . It has been found to be a potent antibiofilm agent that can be used as an adjuvant to antimicrobial . 2-aminoimidazoles disrupt the ability of bacteria to protect themselves by inhibiting biofilm formation and genetically-encoded antibiotic resistance traits .


Synthesis Analysis

2-Aminoimidazole sulfate is used in the synthesis of chlorohydrin . The exact synthesis process is not detailed in the search results.


Molecular Structure Analysis

The molecular structure of 2-Aminoimidazole sulfate is represented by the formula C6H12N6O4S . The average mass is 264.262 Da and the monoisotopic mass is 264.064087 Da .


Physical And Chemical Properties Analysis

2-Aminoimidazole sulfate appears as brown crystals . It has a molecular weight of 264.26 and a melting point of 270 °C .

Scientific Research Applications

Biofilm Disruption and Antibiotic Resensitization

2-Aminoimidazole-derived compounds, including 2-aminoimidazole sulfate, have shown significant potential in disrupting and dispersing biofilms across various bacterial orders and classes. These compounds exhibit synergistic effects with conventional antibiotics, enhancing their efficacy against biofilms of bacteria such as Staphylococcus aureus and multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Acinetobacter baumannii. This synergy results in a significant increase in biofilm dispersion, highlighting the potential of 2-aminoimidazole sulfate in combating antibiotic-resistant bacterial infections (Rogers et al., 2010).

Chemical Synthesis

2-Aminoimidazole sulfate has been synthesized via a reaction involving N-(2,2-dimethoxyethyl)guanidine sulfate and concentrated HCl. This synthesis method is notable for its low production cost, mild reaction conditions, and good yield, making it a valuable procedure in chemical manufacturing (Zhong Yu, 2001).

Biologically Active Compound Design

The 2-aminoimidazole (2-AI) ring, a key component in 2-aminoimidazole sulfate, is widely used as a building block in designing new biologically active compounds. Its physico-chemical properties and potent activity in various test systems have made it a preferred choice in synthesizing marine alkaloids and other synthetic routes for natural compounds (Žula et al., 2016).

Antineoplastic Agents Synthesis

2-Aminoimidazole sulfate has been used in the synthesis of certain imidazo[1,2-a]pyrimidin-5(1H)-ones, which were screened for in vitro antineoplastic and anti-HIV activity. However, these compounds were found to be inactive in these specific applications, suggesting a need for further exploration in this area (Badawey & Kappe, 1995).

Dermal Infections Treatment

2-Aminoimidazole-based compounds, including variants of 2-aminoimidazole sulfate, have been evaluated as adjuvant treatments for persistent dermal infections. These compounds are nonbactericidal, resensitize bacteria to antibiotics, and promote wound healing without harming the integument or causing immune reactions, suggesting their potential as topical adjuvants for dermal infections (Draughn et al., 2017).

Safety And Hazards

2-Aminoimidazole sulfate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

While the specific future directions for 2-Aminoimidazole sulfate are not detailed in the search results, there is a general interest in the development of new drug treatment strategies to control the global spread of drug-sensitive and multidrug-resistant Mycobacterium tuberculosis . The 2-Aminoimidazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

properties

IUPAC Name

1H-imidazol-2-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUJVEZIEALICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1450-93-7
Details Compound: 1H-Imidazol-2-amine, sulfate (2:1)
Record name 1H-Imidazol-2-amine, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-93-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10932469
Record name Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1)
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Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoimidazole sulfate

CAS RN

42383-61-9, 1450-93-7
Record name 2-Aminoimidazole sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42383-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-amino-1H-imidazole) sulphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazol-2-ylamine sulphate
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Record name Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1)
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Record name Imidazol-2-ylamine sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
S Tsukamoto, H Kato, H Hirota, N Fusetani - Fisheries science, 1997 - jstage.jst.go.jp
… and 2-aminoimidazole units of 2 which had been separated on an ion exchange column were superim posable on those of I and the commercially available 2 aminoimidazole sulfate (…
Number of citations: 14 www.jstage.jst.go.jp
RE Furlani, MA Richardson, BK Podell… - Bioorganic & medicinal …, 2015 - Elsevier
… ; (vi) HBr; (vii) Boc-guanidine, DMF, rt; (viii)1M TBAF in THF, rt; (ix) 5% Na/Hg, H 2 O, pH 1.5, 0–5 C; (x) NH 2 CN, H 2 O, pH 4.3, 95 C; (xi) Br 2 , MeSO 4 H then 2-aminoimidazole sulfate…
X Ying-Zi, K Yakushijin, DA Horne - Tetrahedron letters, 1992 - Elsevier
… Combination of four molecules of the C3N3 heterocycle with loss of two molecules of guanidine would give the desired CtoNe pigments.g When 2-aminoimidazole sulfate was exposed …
ES Badawey, T Kappe - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
… For the synthesis of the desired imidazo[l,2-a]pyrimidin-5-ones illustrated in Scheme 1, we have planned to effect the cyclocondensation of 2-aminoimidazole sulfate (1) with some …
F Compernolle, S Toppet - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
… To a magnetically stirred mixture of 2-aminoimidazole sulfate (1 g, 3.8 mmoles, 7.6 meq. of 2-aminoimidazole) and bromoacetaldehyde diethyl acetal (3.75 g, 19 mmoles) in anhydrous …
Y Xu - 1997 - search.proquest.com
… To test this hypothesis, 2aminoimidazole sulfate was heated at 95-100 C with chloroacetaldehyde in concentrated hydrochloric acid for 24 hours. After basification to pH 12 and …
S Wölfel, F Berndt, J Friedrichs, M Haese… - Molbank, 2012 - mdpi.com
… 2-Aminoimidazole sulfate was purchased from Alfa Aesar. All starting materials were used … 4.50 mmol) was added to a solution of 2-aminoimidazole sulfate (594 mg, 2.25 mmol) in water …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
CC Yang, IH Goldberg - Journal of Labelled Compounds and …, 1989 - Wiley Online Library
… Sulfuric acid in H2180 was reacted with a H2180 solution of CuS04 and 2aminoimidazole sulfate in H,laO at 0 OC with stirring. The temperature of the reaction mixture was maintained …
H Leinonen, M Lajunen - Journal of Nanoparticle Research, 2012 - Springer
… The strength of these bands indicated that some impurities from 2-aminoimidazole sulfate (6) might be present. The distortion detected in the Raman spectrum of 10b might result from …
WY Han, ZT Zhang, L Qiu, G Li - Synthetic Communications, 2011 - Taylor & Francis
… cyclocondensation of ipriflavone (1a) with 2-aminoimidazole sulfate (2) as a model substrate (… Optimization of cyclocondensation of ipriflavone with 2-aminoimidazole sulfate Footnote a …

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